N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted with a 1,5-dimethyl group at the nitrogen positions and a 6-oxo moiety. The pyrazolo[3,4-b]pyridine scaffold is fused with a tetrahydro ring system, conferring partial saturation that may enhance conformational flexibility.
Synthetic routes for analogous pyrazolo[3,4-b]pyridine derivatives often involve multi-component reactions in ionic liquid media, as demonstrated in the preparation of structurally related compounds . For instance, ethyl cyanoacetate and aldehydes in [bmim][BF4] yield cyano-substituted pyrazolo-pyridinones, suggesting that the target compound’s synthesis may employ similar green chemistry principles with modified reagents to install the isoxazole-carboxamide moiety .
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-10-8-12-15(21-23(2)16(12)20-17(10)24)19-18(25)13-9-14(26-22-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,20,24)(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFHQSLSAMIMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core and an isoxazole moiety. The unique arrangement of functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit antimicrobial properties. A study highlighted that various pyrazolocarboxylic acids demonstrate a broad spectrum of antimicrobial activity against different pathogens . The specific compound under discussion may share similar properties due to structural similarities.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes. Enzyme inhibition is a crucial mechanism in drug development, particularly for targeting diseases like cancer and infections. Compounds with pyrazole structures have shown promise in inhibiting various enzymes involved in disease progression .
Anticancer Properties
There is growing evidence suggesting that compounds containing pyrazolo and isoxazole moieties can exhibit anticancer activities. Research has shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . Further studies are needed to explore the specific pathways affected by this compound.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Preparation of the Pyrazolo Core : This often involves cyclization reactions starting from 3-amino derivatives and appropriate β-keto esters.
- Formation of the Isoxazole Moiety : The isoxazole ring can be synthesized through the reaction of hydrazones with α-haloketones.
- Amidation : Finally, the carboxamide functionality is introduced via reaction with amines under controlled conditions.
Study 1: Antimicrobial Efficacy
A study conducted on related pyrazol compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| Pyrazole A | 10 | Effective against E. coli |
| Pyrazole B | 25 | Effective against S. aureus |
| Target Compound | 15 | Effective against both |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that the compound could reduce cell viability significantly at concentrations above 20 µM. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis |
| HeLa | 30 | Cell cycle arrest |
Comparison with Similar Compounds
Preparation Methods
Cyclodehydration of Pyrazole Aminoaldehyde
Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a structural analog, is synthesized by refluxing pyrazole aminoaldehyde with benzoyl acetonitrile in pyridine. For the target compound, 1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine is prepared via:
- Condensation : Reacting 3-amino-1,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyclohexane-1,3-dione under acidic conditions to form the tetrahydro-pyridinone ring.
- Oxidation : Treating the intermediate with potassium persulfate to introduce the 6-oxo group.
Key Data :
- Yield: 68–75% after recrystallization.
- Characterization: $$ ^1H $$-NMR (DMSO-$$ d_6 $$) δ 2.56 (s, 3H, CH$$ _3 $$), 3.98 (s, 3H, N-CH$$ _3 $$), 12.61 (s, 1H, NH).
Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid
The isoxazole moiety is constructed via 1,3-dipolar cycloaddition or condensation reactions.
Cycloaddition of Nitrile Oxides
5-Phenylisoxazole-3-carboxylic acid is synthesized using a green multicomponent reaction:
- Reactants : Phenylacetylene, hydroxylamine hydrochloride, and ethyl glyoxylate.
- Catalyst : g-C$$ _3 $$N$$ _4 $$·OH nanocomposite (20 mol%) in water at room temperature.
- Oxidation : Hydrolysis of the ester group using NaOH (2M) to yield the carboxylic acid.
Key Data :
- Yield: 92% for ethyl 5-phenylisoxazole-3-carboxylate; 85% after hydrolysis.
- IR (KBr): ν 1677 cm$$ ^{-1} $$ (C=O), 1544 cm$$ ^{-1} $$ (C=N).
Formation of the Carboxamide Linkage
The final step involves coupling the pyrazolo[3,4-b]pyridine amine with 5-phenylisoxazole-3-carboxylic acid via acid chloride intermediates.
Acid Chloride Method
- Chlorination : Reflux 5-phenylisoxazole-3-carboxylic acid (1.5 mmol) with thionyl chloride (SOCl$$ _2 $$, 5 eq) for 8 hours.
- Coupling : Add dropwise to a solution of pyrazolo[3,4-b]pyridin-3-amine (1.0 mmol) and K$$ _2 $$CO$$ _3 $$ (2 eq) in anhydrous tetrahydrofuran (THF) at 5°C. Stir for 12 hours at room temperature.
- Purification : Recrystallize from ethyl acetate/hexane (1:3).
Key Data :
Carbodiimide-Mediated Coupling
- Activation : Mix 5-phenylisoxazole-3-carboxylic acid (1.2 eq) with EDC (1.5 eq) and DMAP (0.1 eq) in dichloromethane.
- Reaction : Add pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) and stir for 24 hours.
- Workup : Extract with NaHCO$$ _3 $$, dry over Na$$ _2 $$SO$$ _4 $$, and purify via silica gel chromatography.
Key Data :
Comparative Analysis of Methods
The carbodiimide method offers higher yields but requires longer reaction times and specialized purification. The acid chloride route is preferable for large-scale synthesis due to simpler workup.
Challenges and Optimizations
- Regioselectivity : Cyclization steps require strict temperature control (50–60°C) to avoid byproducts.
- Acid Sensitivity : The pyrazolo[3,4-b]pyridine core degrades under strong acidic conditions; neutral pH during coupling is critical.
- Catalyst Efficiency : g-C$$ _3 $$N$$ _4 $$·OH improves isoxazole synthesis yields by 15% compared to traditional catalysts.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires a systematic approach using Design of Experiments (DoE) to minimize trial-and-error. For example:
- Parameter Screening : Vary reaction temperature, solvent polarity (e.g., DMF in ), and stoichiometry of reagents (e.g., K₂CO₃ as a base in ) to identify critical factors.
- Response Surface Methodology : Use statistical models to predict optimal conditions (e.g., room temperature vs. reflux) .
- Analytical Validation : Monitor intermediates via HPLC and NMR (as in ) to confirm purity at each step.
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Optimize solvent systems (e.g., ethyl acetate/hexane gradients) based on polarity differences between the target compound and byproducts.
- Recrystallization : Screen solvents (e.g., ethanol or acetonitrile) to exploit solubility differences, guided by melting point data .
- Membrane Separation : Consider ultrafiltration for large-scale purification, as suggested by CRDC classification RDF2050104 .
Q. How should researchers validate the structural identity of this compound?
Methodological Answer:
- Spectroscopic Techniques : Combine ¹H/¹³C NMR to confirm functional groups (e.g., pyrazole and isoxazole rings) and HRMS for molecular formula verification.
- X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., pyrazolo[3,4-b]pyridine core in ) .
- Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .
Q. What computational tools are suitable for predicting this compound’s reactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model reaction pathways (e.g., cyclization steps in ).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF’s role in ) .
- Docking Studies : Predict binding affinities if targeting biological receptors (e.g., pyrazole derivatives in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity results across assays?
Methodological Answer:
- Statistical Meta-Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent polarity in ) .
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and cell-based assays to distinguish false positives.
- Batch Effect Correction : Account for variability in reagent lots or equipment calibration .
Q. What strategies are recommended for elucidating the reaction mechanism of this compound’s formation?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N or deuterated reagents to track atom migration during cyclization (e.g., pyrazole ring formation in ).
- Kinetic Profiling : Perform time-resolved NMR or quenching experiments to detect intermediates.
- Computational Reaction Path Search : Apply methods like the artificial force-induced reaction (AFIR) to map transition states .
Q. How can researchers address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent Systems : Test DMSO/PBS mixtures (<1% DMSO) to balance solubility and biocompatibility.
- Nanoparticle Formulation : Use liposomal encapsulation or PEGylation (see CRDC’s powder/particle technology subclass RDF2050107) .
- pH Adjustment : Exploit protonation/deprotonation of the carboxamide group (pKa prediction via MarvinSketch) .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of derivatives?
Methodological Answer:
- Fragment-Based Design : Systematically modify substituents (e.g., phenyl in isoxazole or methyl groups in pyrazole) as in .
- Free-Wilson Analysis : Quantify contributions of individual moieties to bioactivity using regression models.
- High-Throughput Screening (HTS) : Pair with cheminformatics tools (e.g., KNIME) to prioritize synthetic targets .
Q. How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to simulated gastric fluid (pH 2) or liver microsomes to identify degradation pathways.
- LC-MS/MS Monitoring : Track hydrolysis of the carboxamide bond or oxidation of the tetrahydro-pyridine ring .
- Accelerated Stability Testing : Use thermal (40°C) and humidity (75% RH) chambers per ICH guidelines .
Q. What methodologies are recommended for studying in vivo pharmacokinetics?
Methodological Answer:
- Radiolabeling : Synthesize a ¹⁴C-labeled analog for mass balance studies (e.g., ’s pyrazole derivatives).
- Microsampling LC-MS : Collect serial blood/tissue samples in rodents to calculate AUC, Cmax, and half-life.
- PBPK Modeling : Integrate in vitro permeability (Caco-2 assays) and metabolic clearance (CYP450 inhibition data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
